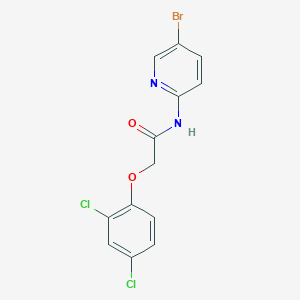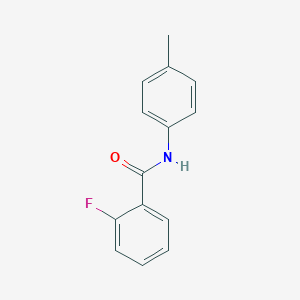
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as MATD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MATD is a thiazolidinedione derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用機序
The mechanism of action of 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B pathway, mitogen-activated protein kinase pathway, and phosphatidylinositol 3-kinase/Akt pathway.
Biochemical and Physiological Effects:
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. In addition, 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione also exhibits low toxicity and high stability, making it suitable for long-term studies. However, 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability. In addition, the mechanism of action of 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, which may limit its use in certain experiments.
将来の方向性
For research on 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione may include studying its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Further studies may also focus on elucidating the mechanism of action of 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione and identifying its molecular targets. In addition, studies may focus on optimizing the synthesis method of 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione to improve its bioavailability and efficacy.
合成法
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can be synthesized using various methods, including the reaction of 4-methylacetophenone with thiosemicarbazide in the presence of glacial acetic acid and sodium acetate. The resulting product is then reacted with 4-methylaniline in the presence of acetic anhydride and triethylamine to yield 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione. Another method involves the reaction of 4-methylphenylhydrazine with 4-methylacetophenone in the presence of sulfuric acid, followed by the reaction with thiosemicarbazide to yield 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione.
科学的研究の応用
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit antitumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
5-(N-methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-12-8-10-14(11-9-12)19-15(20)16(22-17(19)21)18(2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 |
InChIキー |
DNRZFUIDONKVML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)




![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)